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molecular formula C8H10ClN3O B8699916 4-(2-Chloropyrimidin-5-yl)morpholine

4-(2-Chloropyrimidin-5-yl)morpholine

Cat. No. B8699916
M. Wt: 199.64 g/mol
InChI Key: FQHIMFYOUFAXIY-UHFFFAOYSA-N
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Patent
US08084611B2

Procedure details

Phosphoryl chloride (16 ml) was added to a solution of 5-morpholin-4-yl-pyrimidin-2-ol hydrochloride (7.49 g) and diethylaniline (11 ml) in acetonitrile (150 ml) over 10 minutes and the mixture was heated to reflux for 7.5 hours. The reaction mixture was cooled to room temperature, and added to a mixture of a saturated sodium hydrogen carbonate aq. solution and chloroform. The organic layer was washed with a saturated brine, dried over magnesium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica gel; hexane:ethyl acetate=4:1→1:1) to give the titled compound (4.6 g). MS (m/z): 200/202 [M+H]+.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
5-morpholin-4-yl-pyrimidin-2-ol hydrochloride
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[ClH:6].[N:7]1([C:13]2[CH:14]=[N:15][C:16](O)=[N:17][CH:18]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.CCN(C1C=CC=CC=1)CC.C(=O)([O-])O.[Na+]>C(#N)C.C(Cl)(Cl)Cl>[Cl:6][C:16]1[N:15]=[CH:14][C:13]([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:18][N:17]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
5-morpholin-4-yl-pyrimidin-2-ol hydrochloride
Quantity
7.49 g
Type
reactant
Smiles
Cl.N1(CCOCC1)C=1C=NC(=NC1)O
Name
Quantity
11 mL
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7.5 hours
Duration
7.5 h
WASH
Type
WASH
Details
The organic layer was washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel; hexane:ethyl acetate=4:1→1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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